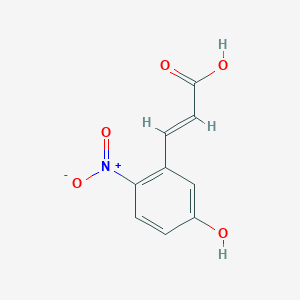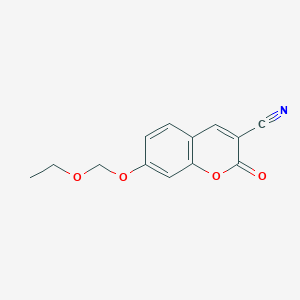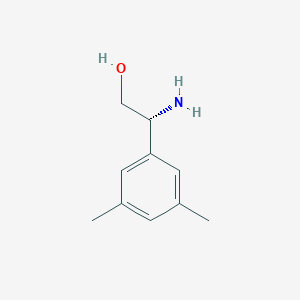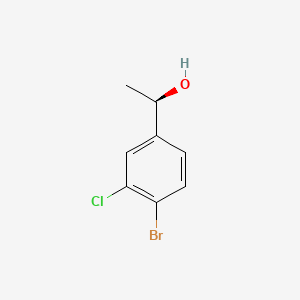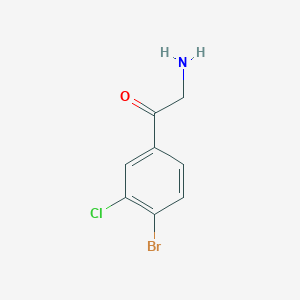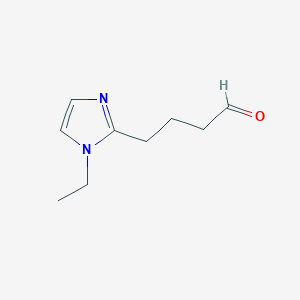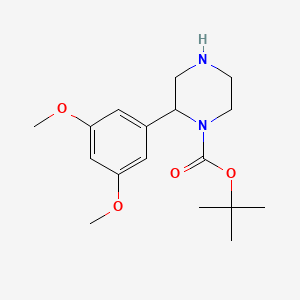
Tert-butyl 2-(3,5-dimethoxyphenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(3,5-dimethoxyphenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules
Preparation Methods
The synthesis of tert-butyl 2-(3,5-dimethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3,5-dimethoxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Tert-butyl 2-(3,5-dimethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or 3,5-dimethoxyphenyl groups can be replaced by other substituents using appropriate reagents and conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol
Scientific Research Applications
Tert-butyl 2-(3,5-dimethoxyphenyl)piperazine-1-carboxylate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological systems and interactions, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 2-(3,5-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes in biological systems, leading to modulation of their activity. The presence of the tert-butyl and 3,5-dimethoxyphenyl groups can enhance the compound’s binding affinity and specificity towards
Properties
Molecular Formula |
C17H26N2O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 2-(3,5-dimethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-7-6-18-11-15(19)12-8-13(21-4)10-14(9-12)22-5/h8-10,15,18H,6-7,11H2,1-5H3 |
InChI Key |
ALMRJSSXDXOPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde](/img/structure/B13608272.png)

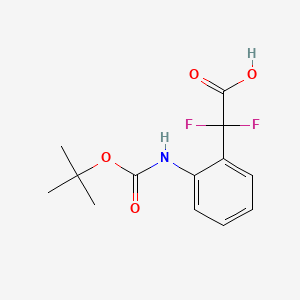
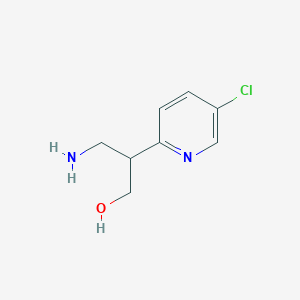
![(4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride](/img/structure/B13608291.png)


